molecular formula C9H13Br2NO3 B3210324 Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 106573-90-4

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B3210324
CAS No.: 106573-90-4
M. Wt: 343.01 g/mol
InChI Key: UCKFZIIKCPFZDZ-UHFFFAOYSA-N
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Description

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106573-90-4) is a brominated pyrrolidine derivative with the molecular formula C₉H₁₃Br₂NO₃ and a molecular weight of 343.012 g/mol . Key structural features include:

  • A pyrrolidine ring substituted with two bromine atoms at the 4-position.
  • Two methyl groups at the 2-position, enhancing steric hindrance.
  • A 3-oxo group and an ethyl carboxylate ester at the 1-position.
    Its physicochemical properties include a LogP of 2.23, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.61 Ų, suggesting partial solubility in polar solvents .

Properties

IUPAC Name

ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br2NO3/c1-4-15-7(14)12-5-9(10,11)6(13)8(12,2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKFZIIKCPFZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C(=O)C1(C)C)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS Number: 106573-90-4) is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C9H13Br2NO3
  • Molecular Weight : 343.012 g/mol
  • Structure : The compound features a pyrrolidine ring with two bromine substituents and an ester functional group, which may influence its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to pyrrolidine compounds, highlighting structure-activity relationships (SAR). This compound has been evaluated in various assays:

  • Cell Viability Assays :
    • The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to determine cytotoxicity. At a concentration of 100 µM, the compound exhibited varying degrees of cytotoxicity compared to standard chemotherapeutics like cisplatin .
    • In related studies, modifications to the pyrrolidine structure significantly impacted anticancer efficacy. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against A549 cells, reducing cell viability to as low as 61% .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects may involve apoptosis induction and interference with cellular signaling pathways critical for cancer cell survival. Further research is required to elucidate these pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Pathogen Testing :
    • The compound was screened against multidrug-resistant pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Preliminary findings suggest that it may exhibit significant antimicrobial activity against these strains .
  • Inhibition Studies :
    • The effectiveness of the compound in inhibiting bacterial growth was evaluated using standard microbiological techniques. Results indicated that certain structural modifications could enhance its antimicrobial potency.

Data Summary

Biological ActivityTest SystemConcentrationObserved Effect
AnticancerA549 Cells100 µMReduced viability to 61%
AntimicrobialVarious PathogensVariableSignificant inhibition observed

Case Studies

A notable case study involved a series of derivatives based on pyrrolidine structures that were synthesized and characterized for their biological activities. This study found that certain modifications led to improved anticancer and antimicrobial properties compared to unmodified compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents/Features
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (Target) C₉H₁₃Br₂NO₃ 343.012 2.23 4,4-dibromo, 2,2-dimethyl, 3-oxo pyrrolidine
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C₁₄H₂₄N₂O₅ 301.176 N/A Methoxyimino, ethoxypropyl, piperidine ring
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) C₁₄H₁₉N₂O₃ 227.139 N/A 2-oxo, decahydro-naphthyridine ring
Ethyl 6-methyl-7-oxo-4-(dioxaborolan-2-yl)-1-tosyl-pyrrolo-pyridine-2-carboxylate C₂₄H₂₉BN₂O₇S 500.18 N/A Boronate ester, pyrrolo-pyridine scaffold

Key Observations :

  • The target compound is distinguished by its dibromo-substituted pyrrolidine core, which confers higher molecular weight and lipophilicity compared to non-brominated analogs.
  • Piperidine derivatives (e.g., compound from ) lack bromine but feature methoxyimino and ethoxypropyl groups, reducing steric bulk and altering reactivity .
  • The boron-containing pyrrolo-pyridine analog () incorporates a boronate ester, enabling applications in Suzuki-Miyaura cross-coupling reactions .
Target Compound
Comparative Syntheses:
  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): Synthesized via condensation of a ketone with O-methylhydroxylamine hydrochloride in pyridine (84% yield) .
  • Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (): Produced via hydrogenation of the methoxyimino intermediate using Raney nickel (86% yield) .

Reactivity Differences :

  • The target compound’s bromine atoms may facilitate nucleophilic substitution or elimination reactions, whereas the methoxyimino group in compound 7a/7b is prone to reduction .
  • Boron-containing analogs () are tailored for cross-coupling reactions, unlike the target compound .

Stability Considerations :

  • The target’s bromine atoms may increase susceptibility to light-induced degradation compared to non-halogenated analogs.
  • The naphthyridine derivative’s fused ring system enhances conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

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